6-Allyl-8beta-carboxyergoline is a compound belonging to the ergoline class of alkaloids, which are characterized by their complex polycyclic structures. This compound is notable for its structural similarity to cabergoline, a well-known dopamine receptor agonist used in the treatment of conditions such as Parkinson’s disease and hyperprolactinemia. The molecular formula of 6-Allyl-8beta-carboxyergoline is , and it has a molecular weight of approximately 296.36 g/mol .
6-Allyl-8beta-carboxyergoline is derived from the lysergic acid framework, which is a common precursor in the synthesis of various bioactive compounds. It is classified under organic compounds, specifically within the category of alkaloids and their derivatives, which are known for their pharmacological effects .
The synthesis of 6-Allyl-8beta-carboxyergoline can be achieved through several chemical pathways, primarily involving the modification of existing ergoline derivatives. One notable method includes:
The reactions often require specific conditions such as controlled temperatures (usually between 20°C to 120°C) and may involve solvents like dimethylformamide or acetonitrile .
The structure of 6-Allyl-8beta-carboxyergoline features a bicyclic core typical of ergoline derivatives, with an allyl side chain at the nitrogen position and a carboxylic acid group at the eighth carbon position. The key structural data includes:
CC(=O)N1C=C(C(=O)O)C2=C(N1)C(=C(C=C2)C=CC=C)C
This notation provides insight into the connectivity of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions .
6-Allyl-8beta-carboxyergoline can undergo various chemical reactions typical for alkaloids, including:
These reactions are essential for developing derivatives with enhanced pharmacological properties.
The mechanism of action for 6-Allyl-8beta-carboxyergoline primarily revolves around its interaction with dopamine receptors, particularly the D2 subtype. Upon binding to these receptors:
These mechanisms contribute to its therapeutic effects in controlling prolactin secretion and improving motor functions in Parkinsonian patients.
Relevant analyses indicate that while it shares properties with other ergolines, its unique functional groups impart distinct characteristics that influence its reactivity and biological activity .
6-Allyl-8beta-carboxyergoline has several applications in scientific research:
The core structure of 6-Allyl-8beta-carboxyergoline (CAS 81409-74-7) belongs to the ergoline alkaloid class, characterized by a tetracyclic ring system. According to IUPAC conventions, its systematic name is (8β)-6-Allylergoline-8-carboxylic acid, reflecting the allyl substitution at position 6 and the carboxylic acid group at C8 in the beta configuration [1]. The stereochemistry at C8 is critical, as the β-orientation of the carboxyl group influences its biological interactions and metabolic fate. The allyl group (-CH₂-CH=CH₂) at position 6 extends perpendicularly from the ergoline core, introducing steric and electronic modifications distinct from non-alkylated ergoline derivatives [3].
Table 1: Nomenclature and Synonyms of 6-Allyl-8beta-carboxyergoline
Systematic Name | Common Synonyms | Source |
---|---|---|
(8β)-6-Allylergoline-8-carboxylic acid | Cabergoline EP Impurity A, 6-(2-Propenyl)dihydrolysergic acid, FCE 21589 | [1] [3] |
(6aR,9R,10aR)-7-Allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid | [3] |
While crystallographic data (XRD) for 6-Allyl-8beta-carboxyergoline is limited in the search results, its solid-state properties include a melting point exceeding 160°C (with decomposition) and a predicted boiling point of 530.4±50.0°C [1]. It exists as a light beige solid with low solubility in aqueous solutions but moderate solubility in organic solvents like DMSO, methanol, and dioxane [1] [3].
Spectroscopic data reveals key functional groups:
YAICYXFUKKMAKO-XNRPHZJLSA-N
confirms the (6aR,9R,10aR) absolute configuration [1] [3]. Table 2: Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₈H₂₀N₂O₂ | — |
Molecular Weight | 296.36 g/mol | — |
Melting Point | >160°C (decomposes) | Experimental |
Boiling Point | 530.4±50.0 °C | Predicted [1] |
Solubility | Sparingly soluble in dioxane, methanol; soluble in DMSO | Experimental [1] |
pKa | 3.77±0.20 | Predicted [1] |
The allyl substitution at C6 differentiates this compound from parent ergoline structures like lysergic acid. This modification enhances lipophilicity (log P increase by ~1.5 units), impacting membrane permeability and metabolic stability. Compared to non-alkylated ergolines, the allyl group introduces steric hindrance that restricts rotation at C6-C7, potentially altering receptor binding kinetics [3].
Notably, 6-Allyl-8beta-carboxyergoline serves as a key metabolite of cabergoline (a dopamine D2-receptor agonist). The allyl-carboxyergoline structure retains affinity for dopamine receptors but exhibits reduced potency compared to cabergoline itself, attributed to the free carboxyl group limiting blood-brain barrier penetration [3]. In contrast, methyl ester derivatives (e.g., 6-Allyl-8b-carboxyergoline Methyl Ester, CID 11174364) show higher lipophilicity and altered bioactivity profiles [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: